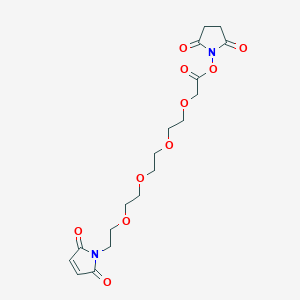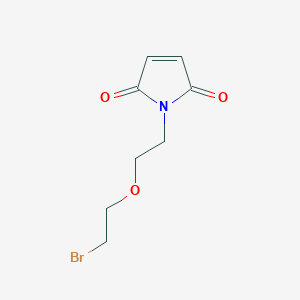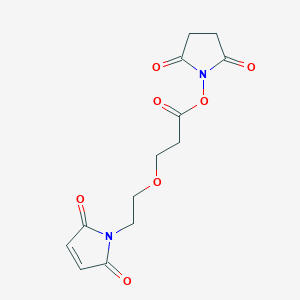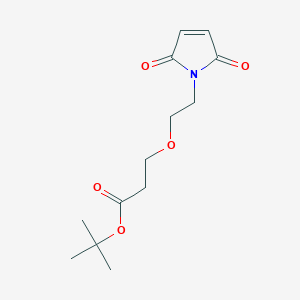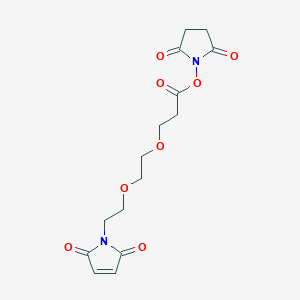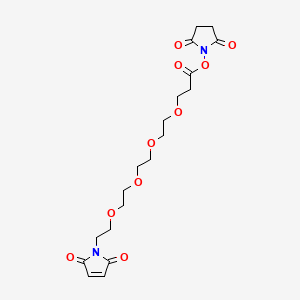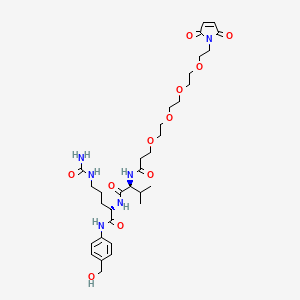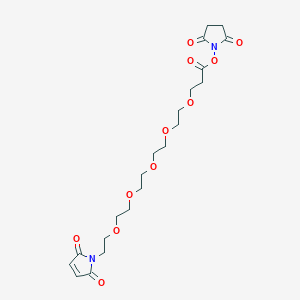![molecular formula C20H13N5O B608906 N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide CAS No. 1093222-27-5](/img/structure/B608906.png)
N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide” is a chemical compound with the molecular formula C20H13N5O and a molecular weight of 339.35 . It is a non-polymer type compound .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolo[2,3-b]pyridine core with a cyanophenyl group at the 5-position and a pyridine-3-carboxamide group . The InChI string representation of the molecule isInChI=1S/C20H13N5O/c21-9-13-3-5-14 (6-4-13)16-8-17-18 (12-24-19 (17)23-11-16)25-20 (26)15-2-1-7-22-10-15/h1-8,10-12H, (H,23,24) (H,25,26) . Physical And Chemical Properties Analysis
This compound has a density of 1.42 and is insoluble in EtOH and H2O, but it is soluble in DMSO at a concentration of ≥34.8 mg/mL . It is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Non-linear Optical (NLO) Properties and Anticancer Activity
A study by Jayarajan et al. (2019) investigated similar compounds synthesized through a water-mediated process. These compounds exhibited notable non-linear optical properties and, through molecular docking analyses, showed potential interactions with the colchicine binding site of tubulin. This suggests possible applications in inhibiting tubulin polymerization and anticancer activity.
Antidepressant and Nootropic Agents
Thomas et al. (2016) studied related compounds for their antidepressant and nootropic effects. Their research found that certain derivatives exhibited significant antidepressant activity, suggesting potential applications in treating depression and cognitive enhancement (Thomas, Asha B., et al., 2016).
Pharmaceutical Intermediates
Wang et al. (2006) described the practical synthesis of a key pharmaceutical intermediate related to the query compound. Their study highlights the importance of such compounds in the development of pharmaceuticals (Wang, Xin, et al., 2006).
Functional Materials and Agrochemicals
Minakata et al. (1992) researched the functionalization of 1H-pyrrolo[2,3-b]pyridine, a compound structurally related to your query, exploring its potential in creating functional materials and agrochemicals (Minakata, S., et al., 1992).
Antitumor and Antioxidant Activities
A study by Bialy and Gouda (2011) focused on the synthesis of compounds involving cyanoacetamide, which showed promising antitumor and antioxidant activities. This indicates potential applications in cancer treatment and as antioxidants (Bialy, S. A., & Gouda, M., 2011).
C-Met Inhibitors in Cancer Therapy
Zhu et al. (2016) synthesized derivatives containing the 1H-pyrrolo[2,3-b]pyridine moiety, evaluating them as c-Met inhibitors. They found that these compounds showed excellent cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy (Zhu, Wufu, et al., 2016).
Antitubercular and Antibacterial Activities
Research by Bodige et al. (2019) on pyrrolo[3,2-b]pyridine-3-carboxamide derivatives showed potent antitubercular and antibacterial activities. This indicates their potential use in developing new antimicrobial agents (Bodige, S., et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O/c21-9-13-3-5-14(6-4-13)16-8-17-18(12-24-19(17)23-11-16)25-20(26)15-2-1-7-22-10-15/h1-8,10-12H,(H,23,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSLALYXYSRPGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659587 |
Source


|
| Record name | N-[5-(4-Cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide | |
CAS RN |
1093222-27-5 |
Source


|
| Record name | N-[5-(4-Cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50659587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

